molecular formula C23H38N2O5 B12423043 (2S,3aS,6aS)-1-[(2S)-2-[[(2S)-4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl]amino]-3,3,3-trideuteriopropanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid

(2S,3aS,6aS)-1-[(2S)-2-[[(2S)-4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl]amino]-3,3,3-trideuteriopropanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid

Cat. No.: B12423043
M. Wt: 425.6 g/mol
InChI Key: REDFEBRIUVBHFO-YHGJVIQISA-N
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Description

The compound (2S,3aS,6aS)-1-[(2S)-2-[[(2S)-4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl]amino]-3,3,3-trideuteriopropanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid is a complex organic molecule with a unique structure. This compound is characterized by its multiple chiral centers and the presence of deuterium atoms, which can influence its chemical behavior and interactions. The compound’s structure includes a cyclohexyl group, an ethoxy group, and a hexahydro-cyclopenta[b]pyrrole ring system, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3aS,6aS)-1-[(2S)-2-[[(2S)-4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl]amino]-3,3,3-trideuteriopropanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid involves multiple steps, including the formation of key intermediates and the use of specific catalysts. One potential synthetic route could involve the use of copper-catalyzed oxidative dehydrogenative annulation reactions, which are known for their efficiency in forming complex ring systems . The reaction conditions typically involve the use of O-acyl oximes and α-amino ketones as starting materials, with the copper catalyst facilitating the formation of the desired product through oxidative dehydrogenation and annulation processes.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(2S,3aS,6aS)-1-[(2S)-2-[[(2S)-4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl]amino]-3,3,3-trideuteriopropanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

(2S,3aS,6aS)-1-[(2S)-2-[[(2S)-4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl]amino]-3,3,3-trideuteriopropanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid: has a wide range of applications in scientific research, including:

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Its potential interactions with biological molecules can be explored to understand its effects on cellular processes and pathways.

    Medicine: The compound may have therapeutic potential, and its effects on various biological targets can be investigated for drug development.

    Industry: The compound’s properties can be utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of (2S,3aS,6aS)-1-[(2S)-2-[[(2S)-4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl]amino]-3,3,3-trideuteriopropanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways involved would depend on the specific context and application of the compound .

Comparison with Similar Compounds

(2S,3aS,6aS)-1-[(2S)-2-[[(2S)-4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl]amino]-3,3,3-trideuteriopropanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid: can be compared with other similar compounds, such as trifluorotoluene . While both compounds have unique structures and properties, the presence of deuterium atoms in the former compound can significantly influence its chemical behavior and interactions. Other similar compounds may include various derivatives of cyclopenta[b]pyrrole and related ring systems, each with their own unique characteristics and applications.

Properties

Molecular Formula

C23H38N2O5

Molecular Weight

425.6 g/mol

IUPAC Name

(2S,3aS,6aS)-1-[(2S)-2-[[(2S)-4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl]amino]-3,3,3-trideuteriopropanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid

InChI

InChI=1S/C23H38N2O5/c1-3-30-23(29)18(13-12-16-8-5-4-6-9-16)24-15(2)21(26)25-19-11-7-10-17(19)14-20(25)22(27)28/h15-20,24H,3-14H2,1-2H3,(H,27,28)/t15-,17-,18-,19-,20-/m0/s1/i2D3

InChI Key

REDFEBRIUVBHFO-YHGJVIQISA-N

Isomeric SMILES

[2H]C([2H])([2H])[C@@H](C(=O)N1[C@H]2CCC[C@H]2C[C@H]1C(=O)O)N[C@@H](CCC3CCCCC3)C(=O)OCC

Canonical SMILES

CCOC(=O)C(CCC1CCCCC1)NC(C)C(=O)N2C3CCCC3CC2C(=O)O

Origin of Product

United States

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